molecular formula C16H21NO4 B3208604 2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid CAS No. 1051934-66-7

2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid

Cat. No. B3208604
CAS RN: 1051934-66-7
M. Wt: 291.34
InChI Key: WCXFCTRWDNIAPH-UHFFFAOYSA-N
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Description

“2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid” is a chemical compound. It has a molecular weight of 252.27 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 252.27 .

Scientific Research Applications

Bacterial Catabolism of Indole-3-Acetic Acid

Research on indole-3-acetic acid (IAA), a molecule with the chemical formula C10H9NO2, focuses on its presence in various environments and organisms, primarily as a growth hormone in plants. The identification of microorganisms capable of catabolizing or assimilating IAA highlights potential biotechnological applications, including the use of IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Tyler S Laird, Neptali Flores, J. Leveau, 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived from biomass, is noted for its role in synthesizing a variety of value-added chemicals. Its applications in cancer treatment and medical materials demonstrate its versatility in drug synthesis, offering a cleaner, cost-effective approach to pharmaceutical development (Mingyue Zhang et al., 2021).

Pyrolysis of Polysaccharides

Studies on the pyrolysis of polysaccharides provide insight into chemical mechanisms involved in the formation of various products, including acetic acid. This research has implications for understanding the degradation processes of organic materials and their potential applications in bioenergy (Glenn R. Ponder, Geoffrey N. Richards, 1994).

Reactive Extraction of Carboxylic Acids

Research on the separation of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids points to efficient methods for the purification and extraction of valuable chemicals, highlighting potential industrial applications (M. Djas, M. Henczka, 2018).

Environmental and Biological Impact of Reactive Carbonyl Species

Studies on reactive carbonyl species (RCS) explore their generation, biotoxicity, and association with chronic diseases, emphasizing the need for effective management strategies to mitigate their harmful effects (S. Fuloria et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-8-10-6-4-5-7-11(10)12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFCTRWDNIAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
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2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
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2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
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2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
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2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 6
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid

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